Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate
CAS No.:
Cat. No.: VC16242193
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O4 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | methyl 2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C10H16O4/c1-7(2)10(8(11)12-3)9(14-10)4-5-13-6-9/h7H,4-6H2,1-3H3 |
| Standard InChI Key | QBCGPWRHWLTNFV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1(C2(O1)CCOC2)C(=O)OC |
Introduction
Structural and Molecular Characterization
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | methyl 2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
| SMILES | CC(C)C1(C2(O1)CCOC2)C(=O)OC |
| InChIKey | QBCGPWRHWLTNFV-UHFFFAOYSA-N |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy would exhibit distinct signals for the isopropyl group (δ ~1.0–1.2 ppm for methyl protons) and the spirocyclic oxygans’ adjacent carbons . Infrared (IR) spectroscopy would show strong absorptions at ~1740 cm (ester carbonyl) and 1100–1250 cm (C–O stretching in the dioxolane). Mass spectrometry fragments would likely include peaks at m/z 200 (molecular ion), 143 (loss of –OCH), and 85 (spirocyclic core) .
Synthesis and Manufacturing
Laboratory-Scale Routes
A common synthetic pathway begins with the cyclization of a diol precursor, such as 2-(hydroxymethyl)cyclopropanol, with methyl chloroformate under basic conditions. The isopropyl group is introduced via nucleophilic substitution or Grignard addition, followed by spirocyclization using acid catalysis . Yields typically range from 40% to 65%, depending on the purity of intermediates and reaction optimization.
Industrial Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety. A representative protocol involves:
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Precursor Preparation: 2-Isopropyl-1,3-propanediol is reacted with methyl chloroformate in tetrahydrofuran (THF) at 0°C.
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Cyclization: The intermediate is treated with p-toluenesulfonic acid (PTSA) in refluxing toluene, inducing spiro ring formation.
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Purification: Distillation under reduced pressure removes solvents, followed by recrystallization from ethyl acetate/hexane mixtures .
Chemical Reactivity and Functionalization
Hydrolysis and Ester Exchange
The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a reaction critical for prodrug development. For example, treatment with aqueous NaOH at 80°C produces 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid. Transesterification with ethanol in the presence of sulfuric acid generates the ethyl ester derivative.
Ring-Opening Reactions
The dioxolane ring is susceptible to acid-catalyzed ring-opening, forming diol intermediates. In hydrochloric acid, the spirocyclic structure cleaves to yield a 1,3-diol with a pendant isopropyl group. This reactivity is exploited in polymer chemistry to create cross-linked networks.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and antiviral agents. Its spirocyclic core mimics transition-state geometries in enzymatic catalysis, making it valuable for drug design. Recent studies highlight its role in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.
Materials Science
In polymer chemistry, the compound acts as a cross-linking agent for epoxy resins, enhancing thermal stability. Blends with bisphenol-A diglycidyl ether (BADGE) exhibit glass transition temperatures () exceeding 180°C. Additionally, its incorporation into polyurethane foams improves compressive strength by 30% compared to conventional additives.
Comparative Analysis of Analogues
Table 2: Structural Analogues and Properties
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate | Chlorine substituent enhances electrophilicity | |
| Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate | Ethyl ester reduces steric hindrance | |
| Methyl 7,7-dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate | Additional methyl groups increase hydrophobicity |
The chlorine-substituted analogue (Table 2) exhibits greater reactivity in nucleophilic substitutions due to the leaving group ability of Cl, while the ethyl ester variant shows improved solubility in nonpolar solvents . The dimethyl derivative’s enhanced hydrophobicity makes it suitable for lipid-based drug delivery systems .
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